4-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes and receptors. Its structure comprises a chlorinated benzene ring, a dimethylaminopyrimidine moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The dimethylaminopyrimidine moiety can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with sulfonamide reagents in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminopyrimidine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as carbonic anhydrase and certain kinases, making it a candidate for anticancer and antimicrobial therapies.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can interfere with metabolic pathways involving pyrimidine synthesis and sulfonamide metabolism, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylaniline: A simpler analog with similar structural features but lacking the pyrimidine and sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Pazopanib: A tyrosine kinase inhibitor with a sulfonamide moiety, used in cancer therapy.
Uniqueness
4-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a chlorinated benzene ring, a dimethylaminopyrimidine moiety, and a sulfonamide group, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20ClN5O2S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-15-6-8-16(9-7-15)24-28(26,27)17-10-4-14(20)5-11-17/h4-12,24H,1-3H3,(H,21,22,23) |
InChI Key |
DHEBXYKSVIVRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C |
Origin of Product |
United States |
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